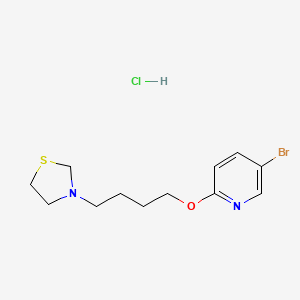
Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride: is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 5-bromo-2-pyridyloxy group attached to a butyl chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the 5-bromo-2-pyridyloxy intermediate. This intermediate is then reacted with a butyl chain that has a leaving group, such as a halide, under basic conditions to form the desired product. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and can be carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated or modified pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride can be used to study the effects of thiazolidine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways.
Medicine: In medicine, this compound may have potential therapeutic applications. Thiazolidine derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-diabetic properties. This specific compound could be explored for similar activities.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride depends on its interaction with molecular targets. The thiazolidine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The presence of the 5-bromo-2-pyridyloxy group may enhance binding affinity to specific targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride
- Thiazolidine, 3-(4-(5-fluoro-2-pyridyloxy)butyl)-, hydrochloride
- Thiazolidine, 3-(4-(5-iodo-2-pyridyloxy)butyl)-, hydrochloride
Comparison: Compared to its analogs with different halogen substitutions (chlorine, fluorine, iodine), Thiazolidine, 3-(4-(5-bromo-2-pyridyloxy)butyl)-, hydrochloride may exhibit unique properties due to the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s reactivity and binding interactions. The iodine analog may have similar properties but with even greater polarizability.
Conclusion
This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable intermediate in organic synthesis. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Properties
CAS No. |
41287-77-8 |
|---|---|
Molecular Formula |
C12H18BrClN2OS |
Molecular Weight |
353.71 g/mol |
IUPAC Name |
3-[4-(5-bromopyridin-2-yl)oxybutyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C12H17BrN2OS.ClH/c13-11-3-4-12(14-9-11)16-7-2-1-5-15-6-8-17-10-15;/h3-4,9H,1-2,5-8,10H2;1H |
InChI Key |
CLMSSAXBOFCANU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCOC2=NC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















